6-(2,4-Dichlorobenzyl)-5-oxothiomorpholine-3-carboxylic acid
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Overview
Description
6-(2,4-Dichlorobenzyl)-5-oxothiomorpholine-3-carboxylic acid is a complex organic compound that features a thiomorpholine ring substituted with a 2,4-dichlorobenzyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-Dichlorobenzyl)-5-oxothiomorpholine-3-carboxylic acid typically involves multiple steps. One common method starts with the chloromethylation of p-dichlorobenzene, followed by catalytic ammoxidation to produce 2,4-dichlorobenzyl chloride . This intermediate is then reacted with thiomorpholine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium or platinum complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation and ammoxidation processes, utilizing continuous flow reactors to ensure high yield and purity. The use of environmentally friendly catalysts and solvents is also emphasized to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-(2,4-Dichlorobenzyl)-5-oxothiomorpholine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl chloride moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted thiomorpholine derivatives.
Scientific Research Applications
6-(2,4-Dichlorobenzyl)-5-oxothiomorpholine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the dichlorobenzyl group.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(2,4-Dichlorobenzyl)-5-oxothiomorpholine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The dichlorobenzyl group can interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzyl alcohol: Known for its antiseptic properties and used in throat lozenges.
2,4-Dichlorobenzonitrile: Used as an intermediate in the synthesis of herbicides and other agrochemicals.
Di-2,4-dichlorobenzyltin complexes: Investigated for their anticancer activity.
Uniqueness
6-(2,4-Dichlorobenzyl)-5-oxothiomorpholine-3-carboxylic acid is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H11Cl2NO3S |
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Molecular Weight |
320.2 g/mol |
IUPAC Name |
6-[(2,4-dichlorophenyl)methyl]-5-oxothiomorpholine-3-carboxylic acid |
InChI |
InChI=1S/C12H11Cl2NO3S/c13-7-2-1-6(8(14)4-7)3-10-11(16)15-9(5-19-10)12(17)18/h1-2,4,9-10H,3,5H2,(H,15,16)(H,17,18) |
InChI Key |
QGKFMAHNKFCGEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)C(S1)CC2=C(C=C(C=C2)Cl)Cl)C(=O)O |
Origin of Product |
United States |
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